![molecular formula C18H19N3O4S B2412802 N-[2-(2-甲氧基苯基)乙基]-1,3-二甲基-2,4-二氧代-1,2,3,4-四氢噻吩并[2,3-d]嘧啶-6-甲酰胺 CAS No. 946207-01-8](/img/structure/B2412802.png)

N-[2-(2-甲氧基苯基)乙基]-1,3-二甲基-2,4-二氧代-1,2,3,4-四氢噻吩并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

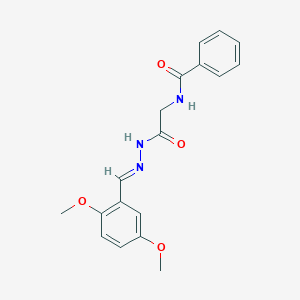

The compound “N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains methoxyphenyl and carboxamide functional groups .Chemical Reactions Analysis

The synthesis of this compound involves the reductive condensation of a pyrimidine derivative with a methoxyphenyl compound . This is followed by methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 126.5–127.0°C . Its IR spectrum shows peaks at 3341 cm^-1 (NH), 2963, 2860 cm^-1 (CH3), 1630 cm^-1 (CON(CH3)2), 1565 cm^-1 (C=N), 1536 cm^-1 (C=C), and 1073 cm^-1 (C–O) .科学研究应用

新型杂环化合物的合成

嘧啶衍生物已被合成,因其具有作为抗炎和镇痛剂的潜力。例如,从天然化合物衍生的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑嘧啶显示出显着的环氧合酶抑制、镇痛和抗炎活性,突出了嘧啶衍生物在药物发现中的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

抗病毒活性

已评估取代的嘧啶衍生物的抗病毒活性。对核苷类抗生素的非核苷类似物的研究表明,某些嘧啶衍生物可以抑制人类巨细胞病毒 (HCMV) 和单纯疱疹病毒,表明嘧啶衍生物作为抗病毒剂的潜力 (Renau 等,1996).

抗癌特性

吡唑并[1,5-a]嘧啶衍生物的合成及其对癌细胞细胞毒活性的评估例证了嘧啶衍生物在癌症研究中的探索。一些衍生物表现出显着的体外细胞毒活性,表明它们作为癌症治疗剂的潜力 (Hassan、Hafez 和 Osman,2014).

抗菌活性

嘧啶衍生物也因其抗菌特性而被研究。合成和评估硫代取代的乙基烟酸酯、噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶衍生物的抗菌活性展示了它们对各种细菌菌株的潜力,强调了嘧啶衍生物在开发新的抗菌剂中的作用 (Gad-Elkareem、Abdel-fattah 和 Elneairy,2011).

分子识别和理论研究

对嘧啶及其衍生物的计算和理论研究提供了对其结构特性及其与生物靶标的潜在相互作用的见解。此类研究有助于理解嘧啶衍生物的生物学活性的分子基础,并有助于设计具有增强疗效的新型化合物 (Roy 等,2014).

作用机制

Target of Action

Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .

Mode of Action

It’s known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Biochemical Pathways

Compounds with similar structures have been studied for their potential in the development of new therapies .

Pharmacokinetics

Its degree of lipophilicity suggests that it can easily diffuse into cells, which may impact its bioavailability .

Result of Action

Similar compounds have shown promising therapeutic potential .

Action Environment

The compound’s lipophilicity suggests that it may be influenced by the lipid environment of cells .

未来方向

生化分析

Biochemical Properties

It is known that pyrimidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may interact with a variety of enzymes, proteins, and other biomolecules in the body.

Cellular Effects

Given its structural similarity to other pyrimidine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other pyrimidine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-20-16(23)12-10-14(26-17(12)21(2)18(20)24)15(22)19-9-8-11-6-4-5-7-13(11)25-3/h4-7,10H,8-9H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSOPMJEXKHPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3OC)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)

![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)

![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)

![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)